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molecular formula C10H13BrO3 B8342406 3-(4-Bromophenoxy)-2-methylpropane-1,2-diol

3-(4-Bromophenoxy)-2-methylpropane-1,2-diol

Cat. No. B8342406
M. Wt: 261.11 g/mol
InChI Key: KGEBSZNIUOPWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598358B2

Procedure details

A mixture of β-methallyl alcohol (10 g, 139 mmol) and sodium tungstate dihydrate (92 mg, 0.28 mmol) was stirred at room temperature, and a 35% hydrogen peroxide solution (17.3 g, 153 mmol) was added thereto dropwise over a period of 5 minutes. The mixture was heated to 40° C. and stirred for 7 hours. Potassium carbonate (9.6 g, 69 mmol) and 4-bromophenol (7.9 g, 46 mmol) were added to a half amount of the resulting reaction mixture (70 mmol, based on β-methallyl alcohol), followed by stirring at 60° C. for 2.5 hours. After adding toluene (30 ml), the mixture was heated, washed with water at a temperature about 60° C., and then cooled with ice. The precipitated crystals were collected by filtration, washed with toluene (5 ml), and then dried under reduced pressure, obtaining 9.8 g of 3-(4-bromophenoxy)-2-methylpropane-1,2-diol (yield: 82% (based on 4-bromophenol)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
92 mg
Type
catalyst
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Quantity
7.9 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][OH:5])=[CH2:3].OO.C(=O)([O-])[O-:9].[K+].[K+].[Br:14][C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1>O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].C1(C)C=CC=CC=1>[Br:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH2:3][C:2]([CH3:1])([OH:9])[CH2:4][OH:5])=[CH:17][CH:16]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(=C)CO
Name
Quantity
92 mg
Type
catalyst
Smiles
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
17.3 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
9.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7.9 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 40° C.
STIRRING
Type
STIRRING
Details
stirred for 7 hours
Duration
7 h
STIRRING
Type
STIRRING
Details
by stirring at 60° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
WASH
Type
WASH
Details
washed with water at a temperature about 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with toluene (5 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CC=C(OCC(CO)(O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08598358B2

Procedure details

A mixture of β-methallyl alcohol (10 g, 139 mmol) and sodium tungstate dihydrate (92 mg, 0.28 mmol) was stirred at room temperature, and a 35% hydrogen peroxide solution (17.3 g, 153 mmol) was added thereto dropwise over a period of 5 minutes. The mixture was heated to 40° C. and stirred for 7 hours. Potassium carbonate (9.6 g, 69 mmol) and 4-bromophenol (7.9 g, 46 mmol) were added to a half amount of the resulting reaction mixture (70 mmol, based on β-methallyl alcohol), followed by stirring at 60° C. for 2.5 hours. After adding toluene (30 ml), the mixture was heated, washed with water at a temperature about 60° C., and then cooled with ice. The precipitated crystals were collected by filtration, washed with toluene (5 ml), and then dried under reduced pressure, obtaining 9.8 g of 3-(4-bromophenoxy)-2-methylpropane-1,2-diol (yield: 82% (based on 4-bromophenol)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
92 mg
Type
catalyst
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Quantity
7.9 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][OH:5])=[CH2:3].OO.C(=O)([O-])[O-:9].[K+].[K+].[Br:14][C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1>O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].C1(C)C=CC=CC=1>[Br:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH2:3][C:2]([CH3:1])([OH:9])[CH2:4][OH:5])=[CH:17][CH:16]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(=C)CO
Name
Quantity
92 mg
Type
catalyst
Smiles
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
17.3 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
9.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7.9 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 40° C.
STIRRING
Type
STIRRING
Details
stirred for 7 hours
Duration
7 h
STIRRING
Type
STIRRING
Details
by stirring at 60° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
WASH
Type
WASH
Details
washed with water at a temperature about 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with toluene (5 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CC=C(OCC(CO)(O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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